2-cyano-N-(naphthalen-2-yl)acetamide
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Overview
Description
2-cyano-N-(naphthalen-2-yl)acetamide is an organic compound with the molecular formula C13H10N2O It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a naphthalen-2-yl group, and the acetamide is further substituted with a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(naphthalen-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of naphthalen-2-ylamine with cyanoacetic acid or its derivatives under appropriate conditions. For instance, the reaction can be carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the cyanoacetamide moiety .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through column chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(naphthalen-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in anhydrous ethanol.
Condensation: Reagents like piperidine or triethylamine in ethanol or methanol.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-cyano-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(naphthalen-1-yl)acetamide: Similar structure but with the naphthyl group attached at the 1-position instead of the 2-position.
N-(naphthalen-2-yl)acetamide: Lacks the cyano group, making it less reactive in certain chemical reactions.
2-cyanoacetamide: Lacks the naphthyl group, resulting in different chemical and biological properties.
Uniqueness
2-cyano-N-(naphthalen-2-yl)acetamide is unique due to the presence of both the cyano and naphthyl groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
53475-35-7 |
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Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-cyano-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C13H10N2O/c14-8-7-13(16)15-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7H2,(H,15,16) |
InChI Key |
OUBAUUGSUYCYIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CC#N |
Origin of Product |
United States |
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